

An In-depth Technical Guide to 2-Bromo-2-methylpropanal

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Compound of Interest

Compound Name: *2-Bromo-2-methylpropanal*

Cat. No.: *B082722*

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This technical guide provides a comprehensive overview of **2-Bromo-2-methylpropanal**, a valuable reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications.

Chemical Identity and Nomenclature

IUPAC Name: **2-Bromo-2-methylpropanal**[\[1\]](#)

Synonyms: A variety of synonyms are used to refer to **2-Bromo-2-methylpropanal** in literature and chemical databases. These include:

- 2-Bromo-2-methyl-propionaldehyde[\[1\]](#)
- 2-Bromoisobutyraldehyde[\[1\]](#)
- α -Bromoisobutyraldehyde[\[1\]](#)
- Propanal, 2-bromo-2-methyl-[[1](#)]
- NSC 1428
- UNII-KH6RPH4BP8

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-2-methylpropanal** is presented in the table below.

Property	Value
Molecular Formula	C ₄ H ₇ BrO
Molecular Weight	151.00 g/mol [1]
CAS Number	13206-46-7 [1]
Appearance	Liquid
Purity	Typically ≥95%
Storage Temperature	Freezer

Synthesis of 2-Bromo-2-methylpropanal: An Experimental Protocol

The synthesis of **2-Bromo-2-methylpropanal** can be achieved through a two-step process involving the bromination of 2-hydroxypropanal followed by methylation. The following protocol is a detailed method for its preparation in a laboratory setting.[\[2\]](#)

Step 1: Synthesis of 2-Bromopropanal (Crude)

- Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, add 150 mL of methanol and 14.8 g of 2-hydroxypropanal. Stir the mixture at room temperature until the 2-hydroxypropanal is fully dissolved.[\[2\]](#)
- Bromination: Slowly add 19.2 g of bromine dropwise to the solution. Continue to stir the reaction mixture at room temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[\[2\]](#)
- Work-up: Once the reaction is complete, remove the methanol and any unreacted bromine by evaporation under reduced pressure. The residue is then washed three times with 50 mL

portions of diethyl ether. The ether layers are combined and dried over anhydrous sodium sulfate.[2]

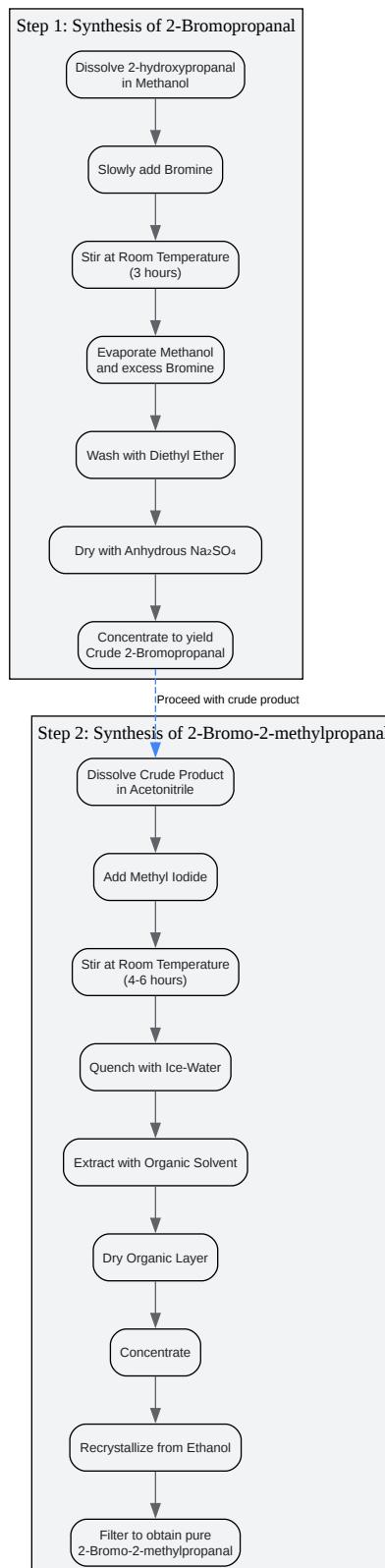
- Isolation of Intermediate: The filtrate is concentrated under reduced pressure to yield the crude 2-bromopropanal (approximately 23.3 g, 85% yield), which can be used in the next step without further purification.[2]

Step 2: Synthesis of 2-Bromo-2-methylpropanal

- Reaction Setup: In a suitable reaction vessel, dissolve the crude 2-bromopropanal obtained from Step 1 in acetonitrile.[2]
- Methylation: Add methyl iodide to the solution and stir the reaction mixture at room temperature for 4 to 6 hours.[2]
- Quenching and Extraction: Pour the reaction mixture into an ice-water mixture and stir for 30 to 60 minutes. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined and dried over an anhydrous drying agent like sodium sulfate.[2]
- Purification and Isolation: Concentrate the dried organic solution under reduced pressure. The resulting residue is dissolved in ethanol by heating to reflux until a clear solution is obtained. Cool the solution to 0-5 °C and allow it to crystallize for 5 to 6 hours. The solid product is collected by filtration to give **2-Bromo-2-methylpropanal**.[2]

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **2-Bromo-2-methylpropanal**.



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Caption: A workflow diagram for the two-step synthesis of **2-Bromo-2-methylpropanal**.

Applications in Organic Synthesis

2-Bromo-2-methylpropanal is a versatile intermediate in organic synthesis. Its primary application lies in the introduction of the 2-methylpropanal moiety into various molecular scaffolds. The presence of both a bromine atom and an aldehyde functional group allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.

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References

- 1. 2-Bromo-2-methylpropanal | C4H7BrO | CID 578377 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CN102432444B - Method for synthesizing 2-bromine-2-methyl propanal - Google Patents
[patents.google.com]
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